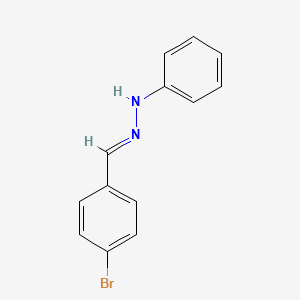

4-Bromobenzaldehyde phenylhydrazone

Beschreibung

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of accurate crystallographic data. Since a crystal structure for 4-bromobenzaldehyde (B125591) phenylhydrazone is not available, a specific Hirshfeld surface analysis cannot be performed.

However, based on studies of analogous compounds, a hypothetical Hirshfeld surface analysis can be described. The analysis involves mapping properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface) onto the surface. These are combined into a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

For a molecule like 4-bromobenzaldehyde phenylhydrazone, the Hirshfeld surface would likely reveal the following key intermolecular contacts:

H···H contacts: These are generally the most abundant contacts and would appear as large, diffuse regions on the 2D fingerprint plot.

C-H···π interactions: The interaction of hydrogen atoms with the π-systems of the aromatic rings would be a significant feature.

N-H···Br or C-H···Br contacts: The bromine atom can act as a weak hydrogen bond acceptor, and these interactions would be visible on the Hirshfeld surface.

π-π stacking: Interactions between the aromatic rings of adjacent molecules would likely contribute to the stability of the crystal packing.

Table 2: Predicted Dominant Intermolecular Contacts for 4-Bromobenzaldehyde Phenylhydrazone

| Contact Type | Predicted Contribution | Description |

| H···H | High | Represents the most frequent type of contact between molecules. |

| C···H/H···C | Moderate to High | Arises from contacts between carbon and hydrogen atoms of adjacent molecules, indicative of C-H···π interactions. |

| Br···H/H···Br | Moderate | Highlights the role of the bromine atom in forming hydrogen bonds. |

| N···H/H···N | Moderate | Corresponds to N-H···N or N-H···π interactions. |

| C···C | Low to Moderate | Suggests the presence of π-π stacking interactions between the aromatic rings. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16917-42-3 |

|---|---|

Molekularformel |

C13H11BrN2 |

Molekulargewicht |

275.14 g/mol |

IUPAC-Name |

N-[(E)-(4-bromophenyl)methylideneamino]aniline |

InChI |

InChI=1S/C13H11BrN2/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H/b15-10+ |

InChI-Schlüssel |

IAKOZUYHSAFZOA-XNTDXEJSSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)Br |

Kanonische SMILES |

C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Conclusion

While a complete experimental structural and spectroscopic profile for 4-bromobenzaldehyde (B125591) phenylhydrazone is not fully available in the current literature, a comprehensive understanding can be inferred from the analysis of its constituent parts and closely related compounds. Spectroscopic predictions indicate characteristic signals that would confirm its molecular structure. Although a definitive crystal structure and corresponding Hirshfeld surface analysis are pending, the examination of analogous compounds provides strong indications of the key intermolecular forces, such as hydrogen bonding and π-π stacking, that would govern its solid-state architecture. Further experimental investigation, particularly single-crystal X-ray diffraction, is necessary to fully elucidate the intricate details of its crystal packing and to perform a quantitative Hirshfeld surface analysis.

Computational Chemistry Investigations of 4 Bromobenzaldehyde Phenylhydrazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of molecular systems. For 4-Bromobenzaldehyde (B125591) phenylhydrazone, DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in determining its fundamental properties.

Optimized Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its properties and reactivity. Computational studies on a similar compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, using the B3LYP/6-311++G(d,p) level of theory, have provided optimized geometrical parameters, including bond lengths and bond angles. researchgate.net For 4-Bromobenzaldehyde phenylhydrazone, a similar approach would yield a detailed picture of its molecular structure. The molecule possesses a degree of flexibility, primarily around the C-N and N-N single bonds, allowing for different conformations. A potential energy surface scan can reveal the most stable conformers and the energy barriers between them. The analysis of rotational barriers in related phenyl-substituted ureas has shown that both cis and trans isomers can exist, with their relative stability influenced by the substituent. conicet.gov.ar

Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Benzodiazepine Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C32-Br41 | 1.9178 |

| N10-H11 | 1.0813 |

Data from a DFT/B3LYP/6-311++G(d,p) study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, serving as a reference for expected values. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and kinetic stability. rsc.org A smaller gap generally indicates a more reactive species.

For a related compound, 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, DFT calculations at the B3LYP/6-311++G(d,p) level determined a HOMO-LUMO gap of 4.62 eV, suggesting moderate chemical reactivity. ajchem-a.com Similar calculations for 4-Bromobenzaldehyde phenylhydrazone would reveal its electronic character. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Similar Triazole Derivative

| Parameter | Value (eV) |

| EHOMO | Value not explicitly provided in search results |

| ELUMO | Value not explicitly provided in search results |

| Energy Gap (ΔE) | 4.62 |

Data from a DFT/B3LYP/6-311++G(d,p) study on 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. ajchem-a.com

Electrostatic Potential (ESP) Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. wiley-vch.de The MEP map uses a color scale to represent different potential values, with red typically indicating electron-rich regions (negative potential) and blue representing electron-poor regions (positive potential).

For 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, the MEP map showed electron-rich areas around the sulfur and bromine atoms. ajchem-a.com A similar analysis for 4-Bromobenzaldehyde phenylhydrazone would identify the nucleophilic and electrophilic sites, providing insights into its intermolecular interactions and reactivity.

Theoretical Vibrational Spectra and Correlation with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations can predict these vibrational frequencies, which can then be compared with experimental data to validate the computational model and aid in the assignment of spectral bands. arxiv.org

Studies on the structurally similar 4-phenylbenzaldehyde (B31587) have demonstrated the value of periodic DFT calculations in accurately reproducing experimental inelastic neutron scattering (INS) spectra. researchgate.net For 4-Bromobenzaldehyde phenylhydrazone, a comparison of the calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra would allow for a detailed assignment of the vibrational modes, including stretching, bending, and torsional motions within the molecule.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| Specific modes for 4-Bromobenzaldehyde phenylhydrazone are not available in the provided search results. |

Non-Covalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Non-covalent interactions (NCIs) play a crucial role in determining the structure and stability of molecular systems. The NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds and van der Waals forces. amercrystalassn.org NCI plots typically use color-coded isosurfaces to distinguish between different types of interactions.

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvation Models

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to study solvent effects. rsc.org Explicit models involve including individual solvent molecules in the calculation, providing a more detailed but computationally intensive approach.

Studies on similar compounds have shown that solvent polarity can affect electronic properties, such as the HOMO-LUMO gap, and the stability of different conformers. wikipedia.org Investigating the behavior of 4-Bromobenzaldehyde phenylhydrazone in various solvents using these models would provide valuable insights into its solvatochromic properties and its reactivity in different chemical environments.

Theoretical Mechanistic Pathways for Chemical Transformations

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving 4-bromobenzaldehyde phenylhydrazone. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate energy barriers, and identify transition states, offering a molecular-level understanding of its formation and subsequent transformations.

The primary chemical transformation associated with this compound is its synthesis from 4-bromobenzaldehyde and phenylhydrazine (B124118). Experimental and computational studies on similar benzaldehyde (B42025) phenylhydrazone formations reveal a two-step mechanism. scite.airsc.org The reaction is initiated by the nucleophilic attack of the phenylhydrazine on the carbonyl carbon of the benzaldehyde. scite.ai This is followed by the dehydration of the resulting carbinolamine intermediate to form the final phenylhydrazone product. rsc.org The rate-determining step of this reaction is dependent on the pH of the medium. Under slightly acidic conditions, the initial attack of the nucleophile is rate-limiting, whereas, under neutral and basic conditions, the dehydration of the intermediate becomes the slower, rate-determining step. scite.airsc.org Both stages of the reaction are subject to general acid catalysis. scite.airsc.org

Computational models, often employing functionals like M06-2X with a 6-311+G(d,p) or similar basis set, are instrumental in studying these pathways. nih.gov Such calculations can map the potential energy surfaces for the reaction, providing thermodynamic and kinetic data for each step. nih.gov For instance, investigations into the radical scavenging properties of hydrazone derivatives have utilized DFT to analyze the thermodynamics and kinetics of their reactions with hydroperoxyl (HOO˙) and methylperoxyl (CH3OO˙) radicals. nih.gov These studies indicate that hydrazones tend to act as electron donors, a key aspect of their radical scavenging activity. nih.gov

Another significant chemical transformation involving hydrazones is the hydrazone exchange reaction. Computational studies have been employed to rationalize the kinetics of these processes. ljmu.ac.uk For hydrazone exchange, several mechanistic pathways can be computationally modeled. A study utilizing the M06-2X/6-31G* level of theory considered three potential pathways. ljmu.ac.uk The pathway with the lowest computed free energy barrier involved the protonation of the hydrazone nitrogen, followed by a rate-determining attack of a hydrazide. ljmu.ac.uk These computational findings also highlight that strategically placed hydrogen bond accepting groups can stabilize the transition states, leading to significant rate enhancements. ljmu.ac.uk

The table below summarizes different computationally investigated mechanistic pathways for reactions involving the hydrazone functionality.

| Reaction Type | Investigated Mechanistic Steps | Computational Method | Key Findings |

| Hydrazone Formation | 1. Nucleophilic attack of phenylhydrazine on benzaldehyde. 2. Acid-catalyzed dehydration of the carbinolamine intermediate. | General Kinetics Studies | Rate-determining step is pH-dependent. scite.airsc.org |

| Hydrazone Exchange | 1. Protonation of hydrazone nitrogen. 2. Rate-determining attack of acyl hydrazide. | DFT (M06-2X/6-31G*) | This pathway has the lowest free energy barrier. ljmu.ac.uk |

| Radical Scavenging | Reaction with HOO˙ and CH3OO˙ radicals. | DFT (M06-2X/6-311+G(d,p)) | Investigates thermodynamic and kinetic parameters of radical scavenging. nih.gov |

Furthermore, computational analysis of molecular descriptors provides insight into the reactivity of hydrazones like 4-bromobenzaldehyde phenylhydrazone.

| Molecular Descriptor | Typical Value Range for Hydrazones | Significance |

| Electronegativity (χ) | 4.15–5.20 eV | Indicates the ability of a molecule to attract electrons. |

| Hardness (η) | 1.10–3.61 eV | Measures resistance to change in electron distribution. |

| Softness (S) | 0.14–0.45 eV | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity (ω) | 3.20–8.37 eV | Measures the propensity to accept electrons. |

Data adapted from a systematic DFT study on hydrazone compounds. nih.gov

These computational investigations are crucial for understanding the reactivity of 4-bromobenzaldehyde phenylhydrazone and for guiding the design of new synthetic routes and applications based on its chemical transformations. nih.govljmu.ac.uk

Chemical Reactivity and Derivatization Pathways of 4 Bromobenzaldehyde Phenylhydrazone

Reactions at the Imine (C=N) Linkage

The carbon-nitrogen double bond in 4-bromobenzaldehyde (B125591) phenylhydrazone is a key functional group that participates in a range of reactions, including cyclizations and nucleophilic additions. These reactions are fundamental in the construction of various heterocyclic systems.

Cyclization Reactions Leading to Heterocyclic Systems

The imine linkage provides a versatile platform for the synthesis of five-membered heterocyclic rings through cyclization reactions. These reactions often involve the reaction of the phenylhydrazone with various reagents to form stable aromatic systems.

Pyrazole (B372694) derivatives can be synthesized from 4-bromobenzaldehyde phenylhydrazone through cyclocondensation reactions. dergipark.org.trresearchgate.net One common method involves the reaction with 1,3-dicarbonyl compounds or their equivalents. dergipark.org.trresearchgate.net For instance, the reaction of a hydrazone with a suitable diketone in the presence of an acid catalyst can lead to the formation of highly substituted pyrazole rings. dergipark.org.trresearchgate.net The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. uii.ac.id

Another approach involves the one-pot condensation of 4-bromobenzaldehyde, a substituted hydrazine (B178648), and a third component like an alkyne, which can directly lead to the formation of pyrazole derivatives. organic-chemistry.org The versatility of these methods allows for the introduction of various substituents onto the pyrazole core, enabling the fine-tuning of the molecule's properties.

Table 1: Examples of Reagents for Pyrazole Synthesis

| Reagent Type | Specific Example | Reference |

|---|---|---|

| 1,3-Diketone | 2-(trifluoromethyl)-1,3-diketone | nih.gov |

| α,β-Unsaturated Ketone | Chalcones | nih.gov |

| Acetylenic Ketones | Various | mdpi.com |

The synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives from phenylhydrazones is a well-established area of heterocyclic chemistry. nih.govijper.org

For the formation of thiadiazoles , a common route involves the reaction of the phenylhydrazone with a source of sulfur, often in the presence of an oxidizing agent. For example, reacting a hydrazone with thiosemicarbazide (B42300) followed by cyclization can yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. ijpcbs.comsphinxsai.comencyclopedia.pub The reaction of benzoic acid with thiosemicarbazide in the presence of a strong acid like sulfuric acid can also lead to the formation of 5-phenyl-1,3,4-thiadiazol-2-amine. ijpcbs.com

The synthesis of oxadiazoles from phenylhydrazones typically involves cyclodehydration reactions. organic-chemistry.orgluxembourg-bio.com One method is the reaction of an aroyl hydrazone with a dehydrating agent like phosphorus oxychloride. nih.gov Another approach involves the oxidative cyclization of aroyl hydrazones in the presence of a catalyst. organic-chemistry.org For instance, N-arylidenearoylhydrazides can undergo imine C-H functionalization catalyzed by copper(II) triflate to form 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

Table 2: Common Reagents for Thiadiazole and Oxadiazole Synthesis

| Heterocycle | Reagent(s) | Reference |

|---|---|---|

| Thiadiazole | Thiosemicarbazide, Ferric Chloride | sphinxsai.com |

| Thiadiazole | Thiosemicarbazide, Sulfuric Acid | jocpr.com |

| Oxadiazole | Phosphorus Oxychloride | nih.gov |

Beyond five-membered heterocycles, 4-bromobenzaldehyde phenylhydrazone can be a precursor to more complex, annulated (fused-ring) systems. For example, condensation reactions with urea (B33335) and substituted acetophenones can lead to the formation of substituted hexahydro-1H,8H-pyrimido[4,5-d]pyrimidin-2,7-diones or 1H-pyrimidin-2-ones, depending on the reaction conditions. researchgate.net These multi-component reactions highlight the utility of the phenylhydrazone moiety in constructing intricate molecular frameworks. researchgate.net

Nucleophilic Additions

The imine carbon of 4-bromobenzaldehyde phenylhydrazone is electrophilic and susceptible to attack by nucleophiles. youtube.comncert.nic.in The reaction with a nucleophile initially forms a tetrahedral intermediate, which can then undergo further transformations. ncert.nic.in For example, the addition of a Grignard reagent to the C=N bond would lead to a substituted hydrazine after workup.

The reaction of aldehydes and ketones with phenylhydrazine (B124118) to form phenylhydrazones is itself a classic example of a nucleophilic addition-elimination reaction. youtube.comresearchgate.netchemguide.co.uk The initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon is followed by the elimination of a water molecule to form the stable imine linkage. chemguide.co.uk

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring of 4-bromobenzaldehyde phenylhydrazone introduces another dimension of reactivity. This bromoaryl group can participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly relevant. These reactions allow for the substitution of the bromine atom with a wide range of organic groups, including alkyl, aryl, and alkynyl moieties. For example, a Suzuki coupling reaction could be employed to introduce a new aryl or vinyl group at the 4-position of the benzaldehyde (B42025) ring, thereby modifying the electronic and steric properties of the entire molecule. Similarly, a Sonogashira coupling would introduce an alkynyl substituent. wikipedia.org

The reactivity of the bromine atom provides a strategic handle for the late-stage functionalization of the 4-bromobenzaldehyde phenylhydrazone scaffold, enabling the synthesis of a diverse library of compounds from a common intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The presence of the bromine atom on the phenyl ring of 4-bromobenzaldehyde phenylhydrazone makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com For instance, the reaction of 4-bromobenzaldehyde with phenylboronic acid, catalyzed by a palladium complex, results in the formation of a biphenyl (B1667301) derivative. researchgate.netikm.org.myresearchgate.netmdpi.com The reaction is generally efficient, with high conversions of the starting material. researchgate.net Various palladium catalysts, including those supported on magnetic nanoparticles, have been developed to facilitate easy recovery and reuse. ikm.org.my The choice of base and solvent can significantly influence the reaction yield. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org 4-Bromobenzaldehyde can be successfully coupled with alkenes like styrene (B11656) and n-butyl acrylate (B77674) using various palladium catalysts. sigmaaldrich.comresearchgate.net This reaction provides a direct method for the arylation of olefins. sigmaaldrich.com The efficiency of the Heck reaction can be influenced by the specific catalyst system employed, with some catalysts demonstrating high turnover numbers. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 4-Bromobenzaldehyde, Phenylboronic acid | Pd catalyst, Base | Biphenyl derivative |

| Heck | 4-Bromobenzaldehyde, Styrene | Pd catalyst, Base | Arylated olefin |

| Heck | 4-Bromobenzaldehyde, n-Butyl acrylate | Pd catalyst, Base | Substituted acrylate |

| Sonogashira | 4-Bromobenzaldehyde, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |

Debromination and Reduction Processes

The bromo group in 4-bromobenzaldehyde phenylhydrazone can be removed through debromination reactions. This process typically involves the use of a reducing agent. While specific studies on the debromination of 4-bromobenzaldehyde phenylhydrazone are not extensively detailed in the provided results, the reduction of aryl halides is a well-established transformation in organic synthesis.

Furthermore, the carbonyl group of the parent aldehyde, and by extension the C=N bond of the hydrazone, can be reduced. Aldehydes and ketones are commonly reduced to primary and secondary alcohols, respectively, using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). ncert.nic.in The carbonyl group can also be reduced to a methylene (B1212753) (CH2) group through methods like the Wolff-Kishner reduction, which involves reaction with hydrazine followed by heating with a base. ncert.nic.in The reduction of the hydrazone moiety itself can lead to the corresponding hydrazine derivative. researchgate.net

Formation of Hydrazonyl Halides

Hydrazones can be converted into hydrazonyl halides, which are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net The reaction of a hydrazone with a halogenating agent can lead to the formation of a hydrazonyl halide. For example, N'-benzoyl-N-arylhydrazines can be transformed into the corresponding hydrazonyl halides using a triphenylphosphine-carbon tetrahalide system. researchgate.net While direct halogenation of 4-bromobenzaldehyde phenylhydrazone to a hydrazonyl halide is not explicitly described in the provided results, this general reactivity pattern of hydrazones is a key derivatization pathway.

Oxidative and Reductive Transformations of the Hydrazone Moiety

The hydrazone functional group in 4-bromobenzaldehyde phenylhydrazone can undergo both oxidation and reduction.

Oxidation: The oxidation of phenylhydrazones can be a complex process, often yielding a variety of products depending on the oxidizing agent and reaction conditions. rsc.org The oxidation of phenylhydrazine itself is known to proceed through several intermediates, including superoxide (B77818) radicals, hydrogen peroxide, and benzenediazonium (B1195382) ions. nih.gov The specific products from the oxidation of 4-bromobenzaldehyde phenylhydrazone would likely be influenced by the stability of these intermediates.

Reduction: The C=N double bond of the hydrazone moiety can be reduced to a single bond, yielding the corresponding substituted hydrazine. This reduction can be achieved using various reducing agents. researchgate.net For example, sodium cyanoborohydride has been used for the selective reduction of acyl hydrazones. researchgate.net

Analytical Derivatization Strategies (e.g., for Aldehydes, Oligosaccharides)

Phenylhydrazine and its derivatives are classic reagents used for the characterization of aldehydes and ketones. ncert.nic.in The reaction of an aldehyde or ketone with phenylhydrazine forms a solid, crystalline phenylhydrazone with a characteristic melting point, which can be used for identification purposes. ncert.nic.inresearchgate.net

In a more advanced application, phenylhydrazine derivatization is employed to enhance the detection of oligosaccharides in mass spectrometry (MS) and high-performance liquid chromatography (HPLC). nih.gov The reaction of carbohydrates with phenylhydrazine forms phenylhydrazone derivatives, which increases their sensitivity for both MS and ultraviolet (UV) detection. nih.gov This derivatization strategy is valuable for the structural elucidation of saccharides and for determining glycosylation sites in proteins. nih.gov

Applications in Advanced Organic Synthesis Using 4 Bromobenzaldehyde Phenylhydrazone As a Synthon

Precursor in Multicomponent Reaction (MCR) Frameworks

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in modern organic synthesis. 4-Bromobenzaldehyde (B125591) phenylhydrazone, or its components (4-bromobenzaldehyde and phenylhydrazine) used in situ, is an ideal substrate for such transformations.

A prominent example is the three-component synthesis of highly functionalized 5-aminopyrazole-4-carbonitriles. researchgate.netsemanticscholar.org In this reaction, an aromatic aldehyde (such as 4-bromobenzaldehyde), phenylhydrazine (B124118), and malononitrile (B47326) undergo a one-pot cyclocondensation. researchgate.netsemanticscholar.org This process has been effectively catalyzed by simple and environmentally benign catalysts like sodium chloride in aqueous media, making it a green synthetic protocol. semanticscholar.org The reaction proceeds cleanly at room temperature, and the desired pyrazole (B372694) products often precipitate from the reaction mixture, simplifying purification. researchgate.netsemanticscholar.org

Another significant MCR involves the iodine-catalyzed, three-component reaction of an aldehyde, phenylhydrazine, and a terminal alkyne in water to produce 1,3,5-trisubstituted pyrazoles. sci-hub.se This method is notable for its operational simplicity and use of water as a green solvent, proceeding through a domino sequence of Schiff base formation, Mannich-type addition, and intramolecular cyclization to build the pyrazole core. sci-hub.se

| MCR Framework | Reactants | Catalyst/Conditions | Resulting Scaffold |

| Pyranopyrazole Synthesis | Aromatic Aldehyde, Phenylhydrazine, Ethyl Acetoacetate, Malononitrile | Various (e.g., CTACl, SnCl₂, nano-catalysts) | Pyrano[2,3-c]pyrazole |

| Aminopyrazole Synthesis | 4-Bromobenzaldehyde, Phenylhydrazine, Malononitrile | NaCl / Water, Room Temp | 5-Amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |

| Trisubstituted Pyrazole Synthesis | 4-Bromobenzaldehyde, Phenylhydrazine, Phenylacetylene | I₂ / Water, 60°C | 3-(4-Bromophenyl)-1,5-diphenyl-1H-pyrazole |

Building Block for Complex Organic Architectures

The structural features of 4-bromobenzaldehyde phenylhydrazone make it an excellent starting point for the synthesis of elaborate molecular frameworks. The hydrazone unit provides a nucleophilic and electrophilic center for cyclization reactions, while the bromo-substituent on the phenyl ring is a key functional handle for introducing further complexity via cross-coupling reactions.

One area where this is demonstrated is in the synthesis of pyrazole-based adamantyl compounds. nih.gov These intricate, cage-like structures are assembled through the condensation of an adamantyl chalcone (B49325) with a substituted phenylhydrazine. nih.gov The reaction builds a trisubstituted 4,5-dihydropyrazole core, linking the bulky adamantane (B196018) group to the phenylpyrazole scaffold. nih.gov This highlights how the phenylhydrazone moiety can be used to stitch together large, sterically demanding fragments into a single, complex architecture. The synthesis is typically achieved by heating the components in an acetic acid solution. nih.gov

Development of Novel Catalytic Systems or Reaction Methodologies

4-Bromobenzaldehyde phenylhydrazone and its constituent reactants serve as benchmark substrates for the development and optimization of new catalytic systems and reaction methodologies, particularly those focused on green chemistry principles.

For instance, the three-component synthesis of pyrazole-4-carbonitriles has been used to establish sodium chloride (NaCl) as a surprisingly effective, inexpensive, and non-toxic catalyst in aqueous media. semanticscholar.org Researchers demonstrated that 10 mol% of NaCl at room temperature is the ideal condition for this transformation, offering high yields and avoiding the need for harsh or expensive reagents. semanticscholar.org

In a different approach, a novel iodine-catalyzed MCR for synthesizing 1,3,5-trisubstituted pyrazoles was developed using phenylhydrazine and aldehydes in water. sci-hub.se This methodology proved superior to other promoters like oxalic acid and ferric chloride and showcased molecular iodine as an excellent catalyst for forming multiple C-N and C-C bonds in a single pot under green conditions. sci-hub.se

Furthermore, the development of heterogeneous, recyclable catalysts has been advanced using reactions involving phenylhydrazine. A mesoporous SiO₂-Al₂O₃ composite has been shown to be a highly efficient and reusable catalyst for the condensation of chalcones with phenylhydrazine hydrate. jchemlett.com This solid acid catalyst facilitates the synthesis of 4,5-dihydropyrazole derivatives in excellent yields with short reaction times, and its ability to be recovered and reused for multiple cycles underscores its industrial and environmental benefits. jchemlett.com

Intermediate in the Synthesis of Privileged Scaffolds

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable in medicinal chemistry and drug discovery. 4-Bromobenzaldehyde phenylhydrazone is a key intermediate for accessing several of these important heterocyclic systems, including indoles, pyrazoles, and thiadiazoles.

Indoles: The most classic application of a phenylhydrazone is in the Fischer indole (B1671886) synthesis . byjus.comnumberanalytics.com In this reaction, 4-bromobenzaldehyde phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization and rearrangement to yield an indole. byjus.comwikipedia.org The process begins with tautomerization to an enamine, followed by a crucial nih.govnih.gov-sigmatropic rearrangement. numberanalytics.comwikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) produce the aromatic indole ring. byjus.com Using this method, 4-bromobenzaldehyde phenylhydrazone is converted into 6-bromo-2-phenyl-1H-indole, a scaffold ripe for further functionalization at the bromine position. A variety of Brønsted or Lewis acids, such as polyphosphoric acid, zinc chloride, or hydrochloric acid, can be used to catalyze the reaction. byjus.comtestbook.com

Pyrazoles: Pyrazoles are a cornerstone of many pharmaceutical agents. 4-Bromobenzaldehyde phenylhydrazone is a direct precursor to several substituted pyrazole derivatives.

Vilsmeier-Haack Reaction: A powerful method for introducing a formyl group, the Vilsmeier-Haack reaction, can be applied directly to hydrazones. researchgate.netwikipedia.org Treating 4-bromobenzaldehyde phenylhydrazone with the Vilsmeier reagent (formed from phosphorus oxychloride and DMF) leads to electrophilic substitution, yielding 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netjocpr.com This product is itself a versatile intermediate, with the aldehyde group available for numerous subsequent transformations.

Cyclocondensation Reactions: Pyrazoles are frequently synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). dergipark.org.tr Similarly, reacting α,β-unsaturated ketones (chalcones) with phenylhydrazines is a standard route to pyrazolines, which can be oxidized to pyrazoles. nih.gov The multicomponent syntheses described in section 6.1 are also primary methods for constructing the pyrazole scaffold from this synthon. semanticscholar.orgsci-hub.se

1,3,4-Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another privileged scaffold found in numerous biologically active compounds. While direct cyclization of 4-bromobenzaldehyde phenylhydrazone is less common, its structural elements are readily incorporated. A primary route involves the reaction of hydrazones with sulfur-containing reagents. For example, N-tosylhydrazones can react with potassium thiocyanate (B1210189) (KSCN) to yield 1,3,4-thiadiazoles. organic-chemistry.org A more general method involves reacting an acylhydrazine (a close derivative) with a thionating agent like Lawesson's reagent. organic-chemistry.org Alternatively, thiosemicarbazide (B42300) can be reacted with an aromatic acid (like 4-bromobenzoic acid, a derivative of the starting aldehyde) in the presence of a dehydrating agent such as phosphorus oxychloride to form 2-amino-5-aryl-1,3,4-thiadiazoles. jocpr.com

| Target Scaffold | Starting Material | Key Reagents / Reaction Type | Resulting Structure |

| Indole | 4-Bromobenzaldehyde phenylhydrazone | Polyphosphoric Acid (PPA) / Heat (Fischer Synthesis) | 6-Bromo-2-phenyl-1H-indole |

| Pyrazole | 4-Bromobenzaldehyde phenylhydrazone | POCl₃, DMF (Vilsmeier-Haack Reaction) | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 1,3,4-Thiadiazole | Acylhydrazine derivative | Lawesson's Reagent (Thionation/Cyclization) | 2,5-Disubstituted-1,3,4-thiadiazole |

| Pyranopyrazole | 4-Bromobenzaldehyde, Phenylhydrazine, Ethyl Acetoacetate, Malononitrile | Multicomponent Reaction (MCR) | 6-Amino-4-(4-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Coordination Chemistry of 4 Bromobenzaldehyde Phenylhydrazone and Its Derivatives

Ligand Design and Binding Site Analysis

The design of ligands based on the 4-bromobenzaldehyde (B125591) phenylhydrazone framework allows for systematic modifications to tune the electronic and steric properties of the resulting metal complexes. The fundamental structure of 4-bromobenzaldehyde phenylhydrazone features several potential coordination sites, primarily the imine nitrogen and the amine nitrogen of the hydrazone moiety.

The coordination versatility of hydrazone ligands is well-documented. They can act as neutral or deprotonated ligands and exhibit different coordination modes, such as monodentate, bidentate, or tridentate, depending on the nature of the substituents and the reaction conditions. In the case of Schiff bases derived from 4-bromobenzaldehyde, the primary binding sites involved in chelation are typically the azomethine nitrogen and another donor atom from a substituent, which can lead to the formation of stable five- or six-membered chelate rings with a metal ion. For instance, in a Schiff base ligand derived from α-benzilmonoximehydrazone and 4-bromobenzaldehyde, the ligand acts as a bidentate donor, coordinating to the metal ion through the oximino nitrogen and the azomethine nitrogen. nih.gov

The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the phenyl rings. The bromine atom at the para position of the benzaldehyde (B42025) ring in 4-bromobenzaldehyde phenylhydrazone acts as an electron-withdrawing group, which can influence the electron density on the coordinating nitrogen atoms and, consequently, the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-bromobenzaldehyde phenylhydrazone and its derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent, often with heating to facilitate the reaction. The resulting complexes can be isolated as stable crystalline solids and characterized by various physicochemical and spectroscopic techniques.

Co(II), Ni(II), and Cu(II) Complexes:

A notable example is the synthesis of Co(II), Ni(II), and Cu(II) complexes with a Schiff base ligand, 2-[-(4-bromobenzylidene) hydrazinylidene]-1,2-diphenylethanimine, formed by the condensation of α-benzilmonoximehydrazone and 4-bromobenzaldehyde. nih.gov The general procedure for the synthesis of these complexes involves reacting the metal chloride salt with the ligand in a 1:2 molar ratio in an ethanolic solution. The pH of the reaction mixture is adjusted to facilitate the precipitation of the complexes, which are then filtered, washed, and dried. nih.gov

For instance, the Cu(II) complex was prepared by adding an aqueous solution of copper(II) chloride dihydrate to an ethanolic solution of the ligand. The pH was raised to approximately 8.0 with dilute NaOH to precipitate the green-colored complex. nih.gov Similar procedures were followed for the synthesis of the Co(II) and Ni(II) complexes.

Pd(II) Complexes:

The characterization of the metal complexes of 4-bromobenzaldehyde phenylhydrazone and its derivatives relies heavily on spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: A key piece of evidence for the coordination of the hydrazone ligand to the metal ion is the shift in the vibrational frequency of the azomethine group (C=N). In the free ligand 2-[-(4-bromobenzylidene) hydrazinylidene]-1,2-diphenylethanimine, the C=N stretching vibration appears at 1614 cm⁻¹. Upon complexation with Co(II), Ni(II), and Cu(II), this band shifts to higher frequencies, in the range of 1644-1698 cm⁻¹, indicating the coordination of the azomethine nitrogen to the metal ion. nih.gov Furthermore, the appearance of new weak bands in the far-infrared region, typically between 508-536 cm⁻¹, can be attributed to the M-N stretching vibrations, providing direct evidence of the metal-nitrogen bond formation. nih.gov

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the free ligand can be compared with those of its diamagnetic complexes to identify changes in the chemical shifts of protons near the coordination sites. For the Schiff base ligand derived from α-benzilmonoximehydrazone and 4-bromobenzaldehyde, a singlet observed at δ 10.20 ppm is assigned to the oxime proton. The disappearance of this signal in the spectra of the metal complexes suggests the deprotonation of this group upon coordination. nih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about their geometry. For instance, the UV-Vis spectra of the Co(II), Ni(II), and Cu(II) complexes with the 4-bromobenzaldehyde-derived Schiff base ligand are consistent with octahedral geometries. nih.gov

Electronic and Magnetic Properties of Metal-Hydrazone Complexes

The electronic and magnetic properties of metal complexes are dictated by the nature of the metal ion and the ligand field environment. For the Co(II), Ni(II), and Cu(II) complexes of the Schiff base derived from 4-bromobenzaldehyde, magnetic susceptibility measurements and electronic spectral data provide insights into their electronic structures and geometries.

The magnetic moments of these complexes, measured at room temperature, are indicative of their geometries. For instance, Co(II) complexes in an octahedral field typically exhibit magnetic moments in the range of 4.7-5.2 B.M., while octahedral Ni(II) complexes usually have magnetic moments between 2.9 and 3.4 B.M. Square planar Cu(II) complexes generally show magnetic moments around 1.73 B.M. The observed magnetic moments for the Co(II), Ni(II), and Cu(II) complexes with the 4-bromobenzaldehyde-derived Schiff base are consistent with high-spin octahedral geometries. nih.gov

The electronic spectra of these complexes show d-d transitions that are characteristic of their respective geometries. For octahedral Ni(II) complexes, three spin-allowed transitions are typically observed, corresponding to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. For the Ni(II) complex of the 4-bromobenzaldehyde-derived Schiff base, the electronic spectrum in chloroform shows absorption bands that can be assigned to these transitions, allowing for the calculation of ligand field parameters such as the crystal field splitting energy (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β). nih.gov

| Complex | Magnetic Moment (B.M.) | Geometry |

|---|---|---|

| [Co(L)₂] | 5.32 | Octahedral |

| [Ni(L)₂] | 3.20 | Octahedral |

| [Cu(L)₂] | 1.75 | Distorted Octahedral |

| Complex | Electronic Transitions (cm⁻¹) | Assignments | Ligand Field Parameters |

|---|---|---|---|

| [Co(L)₂] | 15243, 21834 | ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) | 10Dq = 8650 cm⁻¹, B = 880 cm⁻¹, β = 0.91 |

| [Ni(L)₂] | 10515, 14947 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F) | 10Dq = 10515 cm⁻¹, B = 585 cm⁻¹, β = 0.56 |

| [Cu(L)₂] | 14492 | ²Eg → ²T₂g | 10Dq = 14492 cm⁻¹ |

L = 2-[-(4-bromobenzylidene) hydrazinylidene]-1,2-diphenylethanimine

Potential for Catalytic Applications of Coordination Complexes

Transition metal complexes of hydrazone ligands have shown significant promise as catalysts in a variety of organic transformations. In particular, palladium-hydrazone complexes have emerged as highly efficient catalysts for cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium(II) complexes bearing hydrazone ligands have been successfully employed as catalysts in the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acids. rsc.orgresearchgate.net These catalysts have demonstrated high activity, even with deactivated aryl bromides and chlorides, and can often be used at very low catalyst loadings. rsc.org The reactions can frequently be carried out in environmentally benign solvents like water. rsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. The hydrazone ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

Besides the Suzuki-Miyaura reaction, palladium-hydrazone complexes have also been shown to be effective catalysts for other cross-coupling reactions, such as the Sonogashira coupling of terminal alkynes with aryl halides and the Hiyama coupling of organosilanes with aryl halides. The versatility and high efficiency of these catalytic systems make the coordination complexes of 4-bromobenzaldehyde phenylhydrazone and its derivatives attractive targets for the development of new and improved catalysts for organic synthesis.

Conclusion and Future Research Directions

Synthesis of Novel 4-Bromobenzaldehyde (B125591) Phenylhydrazone Derivatives

The synthesis of novel derivatives of 4-bromobenzaldehyde phenylhydrazone is a promising avenue for future research. A primary approach involves the condensation reaction between 4-bromobenzaldehyde and various substituted phenylhydrazines. This method allows for the systematic modification of the phenyl ring of the hydrazine (B178648) moiety, introducing a wide array of functional groups. For instance, the incorporation of electron-donating or electron-withdrawing groups can significantly influence the electronic properties and, consequently, the reactivity and potential applications of the resulting hydrazone.

Furthermore, research into the condensation of other substituted bromobenzaldehydes (o-, m-, and p-isomers) with α-benzilmonoxime hydrazone has demonstrated the potential for creating a diverse library of related compounds. bhu.ac.in These synthetic strategies can be expanded to include a broader range of aromatic and heterocyclic aldehydes and ketones, leading to the generation of novel hydrazone structures with potentially enhanced biological activities or material properties. The synthesis of hydrazone derivatives from various aldehydes found in essential oils has also been explored, indicating a trend towards creating compounds with specific biological or sensory characteristics. researchgate.net

Exploration of Unconventional Reaction Pathways and Mechanisms

Beyond the classical condensation reaction, the exploration of unconventional reaction pathways involving 4-bromobenzaldehyde phenylhydrazone is a key area for future investigation. One such pathway is the multicomponent Biginelli-like reaction. The condensation of 4-bromobenzaldehyde with urea (B33335) and substituted acetophenones has been shown to yield different heterocyclic products, such as pyrimidin-2-ones or hexahydropyrimido[4,5-d]pyrimidin-2,7-diones, depending on the reaction conditions and the substituents on the acetophenone. researchgate.net This highlights the potential of 4-bromobenzaldehyde as a versatile building block in the synthesis of complex molecular architectures.

Future research could focus on further elucidating the mechanisms of these multicomponent reactions and expanding their scope to include a wider variety of reactants. The use of different catalysts and solvent systems could also lead to the discovery of new reaction pathways and the selective synthesis of desired products. Understanding these mechanisms is crucial for controlling the outcome of the reactions and for designing new synthetic routes to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

To gain a more profound understanding of the structure, bonding, and reactivity of 4-bromobenzaldehyde phenylhydrazone and its derivatives, the application of advanced spectroscopic and computational techniques is essential. While standard techniques such as IR and NMR spectroscopy are routinely used for characterization, more sophisticated methods can provide deeper insights. bhu.ac.innih.gov For example, two-dimensional NMR techniques can be employed to unambiguously assign all proton and carbon signals, especially in more complex derivatives.

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for complementing experimental data. DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties. These theoretical studies can help in understanding the stability of different conformers, the nature of intramolecular hydrogen bonding, and the electronic transitions observed in UV-Visible spectra. Such computational insights are invaluable for rationalizing observed chemical reactivity and for guiding the design of new molecules with specific desired properties.

Design and Synthesis of New Materials Based on 4-Bromobenzaldehyde Phenylhydrazone Frameworks

The unique molecular framework of 4-bromobenzaldehyde phenylhydrazone, featuring an extended π-conjugated system and a reactive bromine atom, makes it an attractive scaffold for the design and synthesis of new functional materials. The presence of the phenylhydrazone moiety is known to give rise to interesting photophysical properties, and the bromine atom provides a handle for further functionalization through cross-coupling reactions.

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing 4-bromobenzaldehyde phenylhydrazone?

- Method : React 4-bromobenzaldehyde with phenylhydrazine in 95% ethanol under reflux for 1 hour. The reaction forms a hydrazone via nucleophilic addition of the hydrazine to the aldehyde group . Optimization of molar ratios (e.g., 1:1 aldehyde to phenylhydrazine) and temperature (70–80°C) ensures high yield. Post-reaction, the product is purified via recrystallization or column chromatography .

Q. How can spectroscopic techniques characterize 4-bromobenzaldehyde phenylhydrazone?

- Approach :

- 1H/13C NMR : The aldehyde proton (~10 ppm) disappears post-reaction, replaced by a hydrazone NH signal (~8–9 ppm). Aromatic protons from both the bromobenzaldehyde and phenylhydrazine moieties appear in the 6.5–8 ppm range .

- IR : A strong C=N stretch at ~1600–1650 cm⁻¹ confirms hydrazone formation, alongside NH stretches (~3200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₃H₁₁BrN₂ (e.g., 274–276 for Br isotopes) .

Q. What are the primary applications of 4-bromobenzaldehyde phenylhydrazone in organic synthesis?

- Key Uses :

- Carbonyl Detection : Forms a yellow-orange precipitate with aldehydes/ketones, aiding in qualitative analysis .

- Cross-Coupling Reactions : The bromine substituent enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives for drug intermediates .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Q. What precautions are necessary when handling 4-bromobenzaldehyde phenylhydrazone?

- Safety Measures :

- Store in a cool, dry environment (<4°C) to prevent decomposition.

- Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation.

- Wear PPE (gloves, goggles) due to potential skin/eye irritation from brominated compounds .

Advanced Research Questions

Q. How do buffer systems influence the kinetics of phenylhydrazone formation?

- Mechanistic Insight : General acid catalysis accelerates the reaction. For example, phosphate buffers (pH 7.4) enhance the nucleophilic attack of phenylhydrazine on the aldehyde. Rate constants (k₂) increase linearly with buffer concentration, as observed in benzaldehyde phenylhydrazone studies .

Q. What role does 4-bromobenzaldehyde phenylhydrazone play in Suzuki-Miyaura coupling reactions?

- Application : The bromine atom facilitates Pd-catalyzed cross-coupling with phenylboronic acid, producing 4-biphenylaldehyde derivatives. Optimized conditions (e.g., Pd@C-dots@Fe₃O₄ catalyst, 80°C, 12 h) yield >85% conversion .

Q. How does the bromine substituent affect the stability and reactivity of the phenylhydrazone?

- Impact :

- Electron Withdrawal : The Br group reduces electron density at the hydrazone C=N bond, increasing resistance to hydrolysis compared to non-halogenated analogs .

- Steric Effects : The para-bromo substituent minimizes steric hindrance, enabling efficient coupling reactions .

Q. What are the challenges in maintaining hydrazone stability under physiological conditions?

- Findings : In vivo studies show phenylhydrazones (vs. phenacylhydrazones) undergo rapid hepatobiliary clearance due to acid-labile cleavage. Stability is pH-dependent, with slower degradation in neutral conditions (e.g., plasma) than acidic lysosomes .

Methodological Notes

- Protocol Optimization : Tools like PubCompare.ai enable AI-driven comparison of literature protocols for reaction conditions (e.g., solvent, catalyst) to enhance reproducibility .

- Data Contradictions : Discrepancies in hydrazone stability studies (e.g., in vivo vs. in vitro) may arise from differences in assay pH, temperature, or matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.